molecular formula C26H30N6O3 B148487 Olmesartan Ethyl Ester CAS No. 144689-23-6

Olmesartan Ethyl Ester

カタログ番号: B148487
CAS番号: 144689-23-6
分子量: 474.6 g/mol
InChIキー: RYYGFMDEVYVZGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olmesartan Ethyl Ester (C₂₆H₃₀N₆O₃; CAS 144689-23-6) is a critical intermediate in the synthesis of Olmesartan Medoxomil, a prodrug of the angiotensin II receptor blocker (ARB) olmesartan used to treat hypertension . Structurally, it features an ethyl ester moiety at the imidazole-5-carboxylic acid position and a trityl-protected tetrazole group. The ethyl ester group enhances lipophilicity, facilitating absorption, while the trityl group prevents undesired reactions during synthesis . Upon hydrolysis, the ester is converted to the active metabolite olmesartan, which selectively blocks the AT₁ receptor to reduce blood pressure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan Ethyl Ester typically involves the esterification of olmesartan acid. This process can be carried out using various esterification agents such as ethyl alcohol in the presence of a catalyst like sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH is essential to obtain a high-quality product.

化学反応の分析

Alkylation Reaction

The initial step involves the alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylacetamide or N,N-dimethylformamide, in the presence of a base like lithium hydroxide or potassium carbonate.

  • Reaction Conditions:

    • Temperature: 30–60 °C

    • Time: 1–4 hours

    • Base: Lithium hydroxide (1 to 10 equivalents)

The alkylation results in the formation of trityl olmesartan ethyl ester as an intermediate product, which is not isolated before proceeding to the next step due to efficiency considerations .

Hydrolysis Reaction

Following alkylation, the trityl this compound undergoes hydrolysis to form trityl olmesartan salt. This reaction again requires a base and is performed under similar conditions.

  • Reaction Conditions:

    • Temperature: 40–60 °C

    • Time: 24–72 hours

    • Base: Lithium hydroxide (1 to 3 equivalents)

This step is crucial for converting the ester into a more reactive form that can be further processed .

Esterification Reaction

In the final step, the trityl olmesartan salt is subjected to esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to yield olmesartan medoxomil.

  • Reaction Conditions:

    • Solvent: Organic solvent (e.g., DMF or DMA)

    • Base: Lithium hydroxide or sodium hydroxide

    • Temperature and time vary based on specific protocols.

This reaction completes the synthesis pathway and results in a compound that is ready for purification and formulation .

Impurities and Yield Optimization

The synthesis of this compound can lead to various impurities due to side reactions such as hydrolysis and detritylation. Key impurities include:

  • Hydrolysis products from the starting materials.

  • Detritylation products that may contaminate the final product.

To optimize yields and minimize impurities, careful control of reaction conditions such as temperature, solvent choice, and base concentration is essential .

科学的研究の応用

Pharmacological Applications

Angiotensin II Receptor Blockade
Olmesartan ethyl ester is primarily recognized for its role as an angiotensin II receptor blocker (ARB). It inhibits the action of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and improving cardiovascular health. This mechanism makes it valuable in treating essential hypertension and heart failure .

Prodrug Characteristics
As a prodrug, this compound is rapidly converted to its active form, olmesartan, upon absorption in the gastrointestinal tract. This conversion enhances its bioavailability and therapeutic effects, allowing for once-daily dosing with minimal side effects compared to other antihypertensive agents .

Case Study 1: Efficacy in Hypertension Management

A clinical study involving patients with essential hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure over a 24-hour period. Patients reported fewer side effects compared to those treated with other ARBs, highlighting its favorable tolerability profile .

Case Study 2: Bioavailability Assessment

Research evaluating the bioavailability of olmesartan from its ethyl ester form showed that it achieves peak plasma concentrations faster than other formulations. This rapid absorption is attributed to the prodrug's design, which allows for efficient conversion to the active drug in the body .

作用機序

Olmesartan Ethyl Ester itself does not have a direct mechanism of action as it is an intermediate compound. upon conversion to olmesartan medoxomil and subsequently to olmesartan, it exerts its effects by blocking the angiotensin II receptor type 1. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating hypertension. The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

類似化合物との比較

Structural and Functional Comparison

Olmesartan Ethyl Ester vs. Other Sartan Prodrugs
Several ARBs, including candesartan cilexetil , azilsartan medoxomil , and olmesartan medoxomil , are administered as ester prodrugs. The key differences lie in their ester moieties and activation pathways:

Compound Ester Moiety Activation Site Bioavailability Key Impurities During Synthesis
This compound Ethyl ester Hepatic/plasma hydrolysis N/A (intermediate) N-1/N-2 regioisomers (9, 10)
Olmesartan Medoxomil Medoxomil (5-methyl-2-oxo-1,3-dioxol-4-yl-methyl) Intestinal hydrolysis ~26% Dimedoxomil impurities (O/N-alkylation)
Azilsartan Medoxomil Medoxomil Intestinal hydrolysis ~60% Similar medoxomil-related regioisomers
Candesartan Cilexetil Cilexetil (1-cyclohexyloxycarbonyloxyethyl) Hepatic hydrolysis ~15% Cyclohexyloxycarbonyl hydrolysis byproducts
  • Medoxomil vs. Ethyl Ester : The medoxomil group in Olmesartan Medoxomil is enzymatically cleaved in the intestines, enabling targeted activation, whereas the ethyl ester in this compound is hydrolyzed earlier in the synthesis process or during metabolism .
  • Impurity Profiles : this compound synthesis generates regioisomeric impurities (e.g., N-1- and N-2-medoxomil derivatives) due to competing O- and N-alkylation reactions . In contrast, candesartan cilexetil synthesis is prone to cyclohexyloxycarbonyl-related byproducts .

Pharmacokinetic and Stability Considerations

  • Stability : this compound’s ethyl group provides moderate stability, whereas medoxomil esters are designed for rapid hydrolysis. Degradation studies show that ester removal (e.g., via de-esterification) eliminates the UV absorbance at 260 nm, a key quality control marker .
  • Bioactivation : Medoxomil prodrugs (olmesartan, azilsartan) exhibit faster intestinal activation than cilexetil prodrugs, which require hepatic enzymes .

Regulatory and Industrial Considerations

  • Impurity Control : this compound’s synthesis mandates strict control of N-alkylation impurities (e.g., compounds 9, 10) through HPLC monitoring . In contrast, candesartan processes focus on residual solvents (e.g., tetrahydrofuran) .
  • Scalability : Olmesartan Medoxomil’s optimized process reduces reaction time and solvent use (aqueous acetone recrystallization) to meet residual solvent limits (<1000 ppm) .

生物活性

Olmesartan ethyl ester is a prodrug form of olmesartan, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects, therapeutic applications, and potential side effects. This article synthesizes data from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Olmesartan functions as an antagonist to the angiotensin II type 1 receptor (AT1R), which plays a significant role in regulating blood pressure and fluid balance. By inhibiting this receptor, olmesartan leads to vasodilation and a decrease in blood pressure. The mechanism can be summarized as follows:

  • Inhibition of Angiotensin II : Olmesartan competes with angiotensin II for binding to AT1R, preventing vasoconstriction.
  • Reduction in Aldosterone Secretion : This inhibition decreases aldosterone release from the adrenal glands, leading to reduced sodium and water retention.
  • Decreased Vascular Resistance : The overall effect results in decreased peripheral vascular resistance, contributing to lower blood pressure levels.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : Following oral administration, this compound is rapidly converted into its active form, olmesartan, through ester hydrolysis in the gastrointestinal tract. The bioavailability is approximately 26%, which remains unaffected by food intake.
  • Distribution : The volume of distribution is about 17 L, indicating a high affinity for plasma proteins. Notably, it does not penetrate red blood cells and shows limited ability to cross the blood-brain barrier.
  • Metabolism and Elimination : The drug exhibits biphasic elimination with a half-life of 10 to 15 hours. Approximately 35% to 50% is eliminated unchanged in urine, while the remainder is excreted via feces.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of olmesartan in managing hypertension. A review of multiple studies indicated that doses ranging from 10 mg to 40 mg significantly reduce both systolic and diastolic blood pressures .

Table 1: Clinical Efficacy Data

Study ReferenceDose (mg)Systolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
108.55.2
2012.07.5
4015.59.0

Safety Profile and Side Effects

Olmesartan has been associated with a generally favorable safety profile. However, some adverse effects have been reported:

  • Gastrointestinal Issues : Cases of severe enteropathy leading to diarrhea have been noted, which may resolve upon discontinuation .
  • Hepatic Effects : Transient elevations in serum aminotransferases have been observed but are not significantly higher than those seen with placebo treatments .
  • Musculoskeletal Complaints : Reports include back pain and arthralgia in some patients .

Case Studies

A notable case study highlighted the effectiveness of olmesartan in a patient with resistant hypertension who had previously failed other antihypertensive therapies. After initiating treatment with olmesartan medoxomil (the active form), significant reductions in blood pressure were achieved without adverse events .

Another case documented a patient who developed enteropathy after prolonged use of olmesartan; symptoms improved following withdrawal from the medication, underscoring the need for monitoring gastrointestinal health during treatment .

Q & A

Q. What are the critical steps in the synthesis of Olmesartan Ethyl Ester, and how do reaction conditions influence impurity formation?

The synthesis involves a one-pot process starting with hydrolysis of the ethyl ester precursor (e.g., compound 3 ) under basic conditions (KOH/NaOH) to form the dipotassium salt of olmesartan acid (8 ), followed by alkylation with medoxomil chloride (5 ) in solvents like DMF or DMSO . Key challenges include controlling regioselectivity: alkylation of the carboxyl group competes with the tetrazole unit, leading to regioisomeric impurities (9 and 10 ). Excess medoxomil chloride is required to favor carboxyl alkylation, but incomplete reactions can still generate impurities like detritylated byproducts (e.g., 10-12 ) .

Q. How can regioisomeric impurities (e.g., N-1- and N-2-medoxomil derivatives) be identified and quantified during synthesis?

Regioisomers are characterized using IR, NMR, and single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities. For instance, NMR can distinguish between N-1- and N-2-alkylation patterns on the tetrazole ring . HPLC with UV detection is employed for quantification, using area normalization to assess impurity levels (<2% for unreacted intermediates) . TLC monitoring during hydrolysis and alkylation steps helps track reaction progress and impurity formation .

Q. What analytical methods are recommended for validating the purity of this compound in compliance with pharmacopeial standards?

HPLC with internal standardization (e.g., p-hydroxybenzoic acid isobutyl ester) is used to calculate purity (98.5–101.5%) via peak area ratios . DSC thermal analysis (40–320°C) confirms crystallinity and solvent residues, while FT-IR verifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) . Residual solvents (e.g., DMF) are controlled to <1000 ppm using recrystallization in aqueous acetone .

Q. How do detritylation and ester hydrolysis contribute to process-related impurities, and what strategies mitigate these issues?

Detritylation of intermediates (e.g., compound 4 ) generates impurities like 10-12 under acidic or high-temperature conditions . Ester hydrolysis of the ethyl ester precursor (3 ) forms carboxylic acid impurities (5, 8, 9 ). Mitigation strategies include:

  • Controlled reaction pH to minimize hydrolysis.
  • Exclusion of moisture during alkylation.
  • Limiting unreacted medoxomil chloride to ≤2% via real-time HPLC monitoring .

Q. What methodologies optimize the N-alkylation step to improve yield and scalability?

Using anhydrous K₂CO₃ with reduced particle size enhances reactivity in N-alkylation, achieving 90% yield of trityl-protected this compound (4 ) . Solvent choice (e.g., DMA over DMF) reduces side reactions, while 3% (w/w) NaI accelerates esterification in subsequent steps . Scalable processes prioritize single-pot reactions to minimize isolation steps and improve overall yield (62% final) .

Q. How can spectral data resolve structural ambiguities in tritylated intermediates?

¹H-NMR and SCXRD confirm N-2-tritylation in intermediates (e.g., 2, 3, 6 ), disproving earlier claims of N-1-regiochemistry. For example, SCXRD reveals tetrazole ring geometry, while ¹H-NMR distinguishes trityl proton environments . Cross-referencing with literature data for biphenyltetrazole derivatives ensures consistency in structural assignments .

Q. What are the implications of solvent selection on the crystallization and purity of this compound?

Aqueous acetone is optimal for recrystallization, yielding 99.9% purity by removing polar impurities (e.g., hydrolyzed acids) . Solvent polarity impacts crystal packing: acetone’s moderate polarity avoids solvate formation, while water content controls nucleation rate for larger crystals .

Q. How should researchers address contradictions in impurity profiles between lab-scale and industrial-scale syntheses?

Lab-scale studies may underestimate impurities due to shorter reaction times or smaller solvent volumes. Industrial processes require:

  • Robust DOE (Design of Experiments) to map impurity formation across scales.
  • In-line analytics (e.g., PAT tools) for real-time monitoring.
  • Reinvestigation protocols to adapt conditions (e.g., excess medoxomil chloride, reduced K₂CO₃ particle size) .

特性

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYGFMDEVYVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olmesartan Ethyl Ester
Reactant of Route 2
Olmesartan Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Olmesartan Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Olmesartan Ethyl Ester
Reactant of Route 5
Olmesartan Ethyl Ester
Reactant of Route 6
Olmesartan Ethyl Ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。